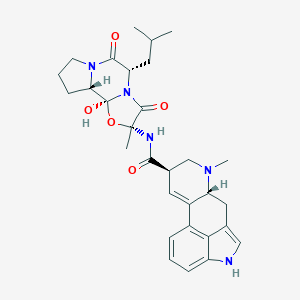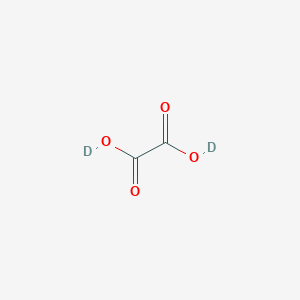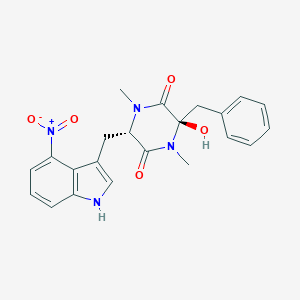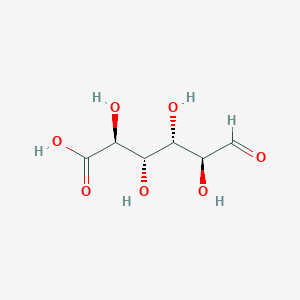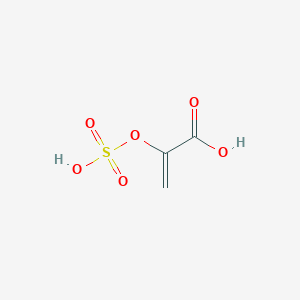
Sulfoenolpyruvate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfoenolpyruvate (SEP) is a sulfonated analog of enolpyruvate, which is a key intermediate in the glycolytic pathway. SEP has been found to be involved in various biological processes, including the regulation of glycolysis, gluconeogenesis, and the pentose phosphate pathway.
Mécanisme D'action
Sulfoenolpyruvate inhibits pyruvate kinase by binding to the enzyme's allosteric site. This binding leads to a conformational change in the enzyme, which reduces its activity. Sulfoenolpyruvate also acts as a substrate for pyruvate phosphate dikinase, which converts it to phosphoenolpyruvate, a key intermediate in gluconeogenesis.
Effets Biochimiques Et Physiologiques
Sulfoenolpyruvate has been found to have various biochemical and physiological effects. It has been shown to increase the production of lactate and alanine in muscle cells, which can be used as an energy source during exercise. Sulfoenolpyruvate has also been found to regulate the activity of the pentose phosphate pathway, which is involved in the production of NADPH, a key molecule in cellular metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
Sulfoenolpyruvate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It can be used as a tool compound to study the regulation of glycolysis and gluconeogenesis. However, Sulfoenolpyruvate has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on Sulfoenolpyruvate. One direction is to study the effects of Sulfoenolpyruvate on cancer cells, as cancer cells have altered metabolism compared to normal cells. Another direction is to develop Sulfoenolpyruvate analogs with improved solubility and potency. Sulfoenolpyruvate can also be used as a starting material for the synthesis of other sulfonated analogs of glycolytic intermediates.
Méthodes De Synthèse
Sulfoenolpyruvate can be synthesized by reacting enolpyruvate with sulfite under acidic conditions. The reaction yields a mixture of Sulfoenolpyruvate and its isomers, which can be separated by chromatography. The purity of the synthesized Sulfoenolpyruvate can be confirmed by NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
Sulfoenolpyruvate has been used as a tool compound in various scientific research studies. It has been shown to inhibit the activity of pyruvate kinase, which is a key enzyme in glycolysis. This inhibition leads to the accumulation of glycolytic intermediates, which can be used for the production of various bioproducts, such as ethanol and lactic acid. Sulfoenolpyruvate has also been used as a substrate for the enzyme pyruvate phosphate dikinase, which is involved in the regulation of gluconeogenesis.
Propriétés
Numéro CAS |
118319-52-1 |
|---|---|
Nom du produit |
Sulfoenolpyruvate |
Formule moléculaire |
C3H4O6S |
Poids moléculaire |
168.13 g/mol |
Nom IUPAC |
2-sulfooxyprop-2-enoic acid |
InChI |
InChI=1S/C3H4O6S/c1-2(3(4)5)9-10(6,7)8/h1H2,(H,4,5)(H,6,7,8) |
Clé InChI |
OUSYFDXGONIFSX-UHFFFAOYSA-N |
SMILES |
C=C(C(=O)O)OS(=O)(=O)O |
SMILES canonique |
C=C(C(=O)O)OS(=O)(=O)O |
Autres numéros CAS |
118319-52-1 |
Synonymes |
SENP sulfoenolpyruvate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



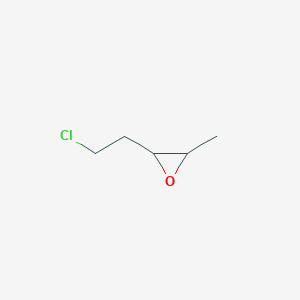
![4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B51534.png)
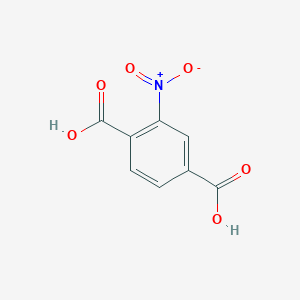
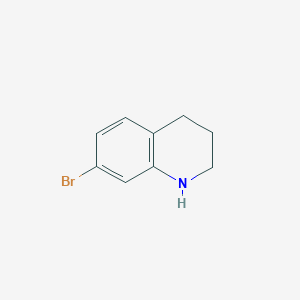
![7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B51539.png)
![7-Nitro-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B51540.png)
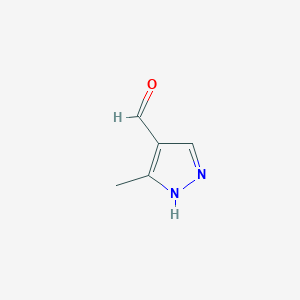
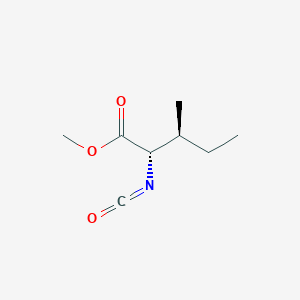
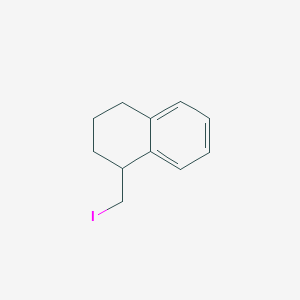
![2-[(2-Hydroxyethyl)octadecylamino]ethyl stearate](/img/structure/B51551.png)
